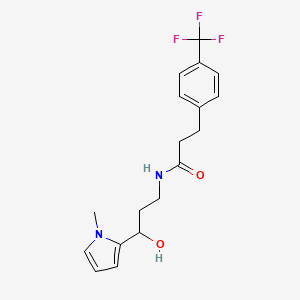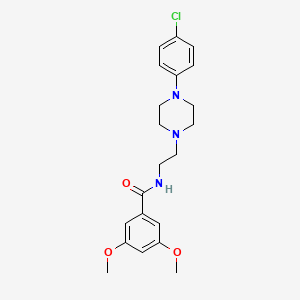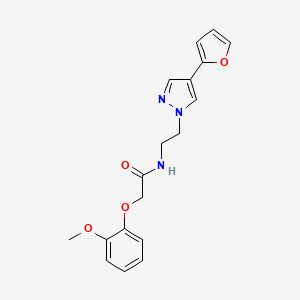![molecular formula C32H31N3O4 B2420971 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-phenylmethoxyphenyl)urea CAS No. 1022331-58-3](/img/structure/B2420971.png)
1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-phenylmethoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-phenylmethoxyphenyl)urea is a useful research compound. Its molecular formula is C32H31N3O4 and its molecular weight is 521.617. The purity is usually 95%.
BenchChem offers high-quality 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-phenylmethoxyphenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-phenylmethoxyphenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
BRAFV600E Inhibitors
Compounds like 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-phenylmethoxyphenyl)urea have been studied as potential BRAFV600E inhibitors. One study demonstrated that aryl phenyl ureas with a 4-quinazolinoxy substituent are potent inhibitors of mutant and wild type BRAF kinase. These compounds show promise in mouse tumor xenograft models following oral dosing (Holladay et al., 2011).
Stereochemistry in Alkaloids
Research on the stereochemistry of optically active isoquinoline-carboxylates and related compounds provides insights into the detailed structural aspects of such molecules. X-ray analysis and CD spectra have been utilized to determine the configurations of these compounds, which is crucial for understanding their biological activity and potential medicinal applications (Chrzanowska et al., 1987).
Synthetic Methodology for Isoquinoline Skeletons
There is ongoing research into developing new methodologies for the synthesis of the isoquinoline skeleton, which is a key structure in many alkaloids. This includes the transformation of specific ester functionalities into desired acyl azides and the cyclization of urea derivatives to form isoquinoline skeletons, showcasing the versatility of these compounds in synthetic organic chemistry (Mujde et al., 2011).
Pharmaceutical Applications
The chemical structure of 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-phenylmethoxyphenyl)urea and related molecules are being explored for various pharmaceutical applications. This includes studies on their potential as P-glycoprotein inhibitors, which are important in cancer treatment and drug resistance. The metabolic pathways of these compounds have been studied in vivo and in vitro to understand their pharmacokinetic properties and potential therapeutic applications (Paek et al., 2006).
Antagonists for Human Adenosine Receptors
Isoquinoline and quinazoline urea derivatives, which are structurally related to 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-phenylmethoxyphenyl)urea, have been found to bind to human adenosine A(3) receptors. These compounds have potential therapeutic applications in the treatment of various conditions mediated by adenosine receptors, including inflammation and cancer (van Muijlwijk-Koezen et al., 2000).
作用機序
Target of Action
The primary target of this compound is the sigma-2 receptor . The sigma-2 receptor has been identified as Tmem97, a transmembrane protein involved in intracellular Ca2+ regulation and cholesterol homeostasis .
Mode of Action
The compound is a highly selective ligand for the sigma-2 receptor, with a sigma-1/sigma-2 selectivity ratio greater than 1000 . This suggests that it binds preferentially to the sigma-2 receptor, potentially influencing intracellular Ca2+ levels and cholesterol homeostasis .
Biochemical Pathways
Given the role of the sigma-2 receptor in intracellular ca2+ regulation and cholesterol homeostasis, it is likely that these pathways are impacted .
Pharmacokinetics
The compound shows rapid absorption and peak plasma concentration (Cmax) occurs within 10 minutes of dosing . It also has an adequate, absolute oral bioavailability of 29.0% . These properties suggest that the compound has good bioavailability.
Result of Action
It has been suggested that sigma-2 receptor agonists can relieve mechanical hyperalgesia in mouse models of chronic pain . This suggests that the compound may have potential applications in pain management.
特性
IUPAC Name |
1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-phenylmethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31N3O4/c1-37-30-19-24-16-17-33-29(28(24)20-31(30)38-2)18-22-8-10-25(11-9-22)34-32(36)35-26-12-14-27(15-13-26)39-21-23-6-4-3-5-7-23/h3-15,19-20H,16-18,21H2,1-2H3,(H2,34,35,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXVCJJNUAJKBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)OCC5=CC=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-2-yl)(4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2420888.png)
![5-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2420889.png)
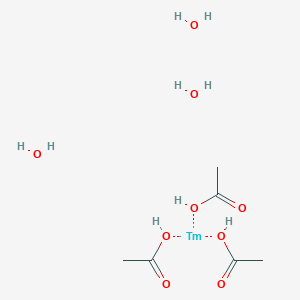
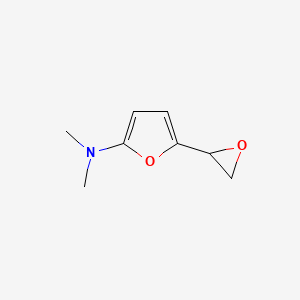
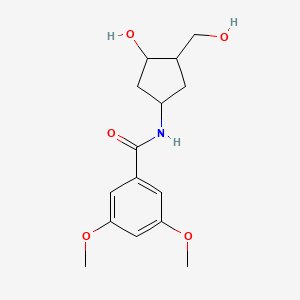
![1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanol](/img/structure/B2420894.png)
![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2420895.png)
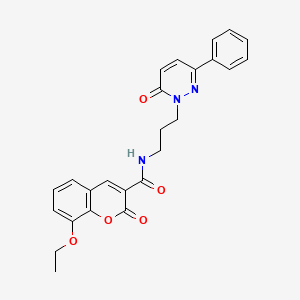
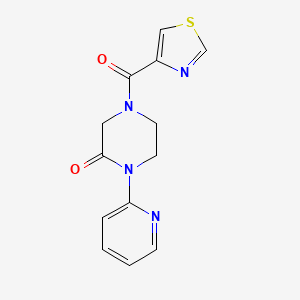
![3-[2-[(4,5-Diphenyl-1,2,4-triazol-3-yl)sulfanyl]ethylsulfanyl]-4,5-diphenyl-1,2,4-triazole](/img/structure/B2420902.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methylbenzamide](/img/structure/B2420903.png)
